molecular formula C14H19FN2O3S B4432484 1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No. B4432484
M. Wt: 314.38 g/mol
InChI Key: ITMDVZCLEQCLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as BFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. BFPP is a piperazine derivative that belongs to the class of sulfonyl compounds. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 375.44 g/mol.

Mechanism of Action

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine is known to modulate the activity of ion channels, particularly the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in neurons and are involved in various physiological processes, including muscle contraction and pain perception. This compound binds to the extracellular domain of VGSCs and stabilizes the channel in the inactive state, thereby reducing the influx of sodium ions and inhibiting the generation of action potentials.
Biochemical and physiological effects:
This compound has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been reported to have anticonvulsant, anxiolytic, and antidepressant properties. Additionally, this compound has been shown to have a low toxicity profile and does not exhibit significant adverse effects on vital organs such as the liver and kidneys.

Advantages and Limitations for Lab Experiments

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also highly selective for VGSCs and does not significantly affect other ion channels or receptors. However, this compound has some limitations, including its low solubility in water and its tendency to form aggregates in solution, which can affect its activity and potency.

Future Directions

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the role of this compound in the regulation of ion channels in non-neuronal cells, such as immune cells and cancer cells. Additionally, this compound may have potential applications in the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.

Scientific Research Applications

1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool compound in neuroscience research to study the role of ion channels in neuronal signaling and synaptic transmission.

properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-2-3-14(18)16-8-10-17(11-9-16)21(19,20)13-6-4-12(15)5-7-13/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMDVZCLEQCLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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